1-(3,5-dimethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
Description
This compound is a hybrid heterocyclic molecule featuring a 1,2,3-triazole core substituted at the 1-position with a 3,5-dimethylphenyl group and at the 4-position with a 1,2,4-oxadiazole ring bearing a 4-methylphenyl substituent. Its molecular formula is C₁₉H₁₈N₆O (calculated based on structural analogs in ), with a molecular weight of 354.39 g/mol .
The 3,5-dimethylphenyl group contributes steric bulk and lipophilicity, while the 1,2,4-oxadiazole moiety offers metabolic stability and π-π stacking capabilities. This structural duality positions the compound as a candidate for drug discovery, particularly in targeting enzymes or receptors requiring both hydrophobic and polar interactions.
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O/c1-11-4-6-14(7-5-11)18-21-19(26-23-18)16-17(20)25(24-22-16)15-9-12(2)8-13(3)10-15/h4-10H,20H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDISIIQSRBLGIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=CC(=C4)C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,5-dimethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a complex organic molecule that incorporates both triazole and oxadiazole moieties. These structural features are known for their diverse biological activities, making this compound a subject of interest in medicinal chemistry and drug development.
Chemical Structure and Properties
This compound can be characterized by its molecular formula and a molecular weight of approximately 366.43 g/mol. Its structure includes a triazole ring fused with an oxadiazole unit, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N6O |
| Molecular Weight | 366.43 g/mol |
| IUPAC Name | This compound |
Biological Activity Overview
The biological activities of compounds containing triazole and oxadiazole structures have been extensively studied. Notably, they exhibit significant antimicrobial , anticancer , and anti-inflammatory properties.
Anticancer Activity
Recent studies highlight the anticancer potential of oxadiazole derivatives. These compounds have shown effectiveness against various cancer cell lines by targeting specific enzymes involved in cancer progression:
- Mechanisms of Action : The oxadiazole moiety can inhibit key enzymes such as thymidylate synthase and histone deacetylases (HDAC) , which play critical roles in DNA synthesis and chromatin remodeling respectively .
- Case Studies : A study demonstrated that derivatives of oxadiazoles exhibited IC50 values ranging from 10 to 100 µM against several cancer cell lines including HeLa (cervical), CaCo-2 (colon), and MCF-7 (breast) cells .
Antimicrobial Activity
The triazole and oxadiazole frameworks are also associated with antimicrobial properties:
- Efficacy Against Pathogens : Compounds with these structures have been effective against both bacterial and fungal strains. For instance, one derivative displayed significant inhibition against Staphylococcus aureus and Candida albicans .
Anti-inflammatory Properties
Research indicates that compounds like the one can modulate inflammatory responses:
- Inhibition of Pro-inflammatory Cytokines : Certain derivatives have been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Modifications on the phenyl rings or the nitrogenous heterocycles can significantly alter its potency:
- Substituent Effects : The presence of methyl groups on the phenyl rings enhances lipophilicity, which may improve cellular uptake and bioactivity .
Research Findings
Recent literature reviews emphasize the importance of the oxadiazole scaffold in drug design:
- Diverse Biological Activities : A comprehensive review indicated that numerous oxadiazole derivatives exhibit activities ranging from anticancer to anti-Alzheimer effects .
- Molecular Docking Studies : Computational studies suggest that these compounds can effectively bind to target proteins involved in cancer progression and inflammation .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing the oxadiazole and triazole scaffolds. The 1,3,4-oxadiazole derivatives have been extensively researched for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types:
- Mechanism of Action : The oxadiazole derivatives often act by inhibiting key enzymes involved in cancer cell metabolism or by interfering with signaling pathways that promote tumor growth. For instance, compounds similar to the target compound have shown effectiveness against breast cancer cell lines (e.g., MCF-7) by inhibiting thymidine phosphorylase activity .
-
Case Studies :
- A study by Taha et al. synthesized novel oxadiazole derivatives that exhibited significant inhibition against cancer cell lines with IC50 values lower than standard chemotherapy agents .
- Another investigation demonstrated that specific oxadiazole derivatives could inhibit histone deacetylase (HDAC) activity, leading to increased apoptosis in cancer cells .
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. The incorporation of oxadiazole and triazole rings has been linked to enhanced antibacterial and antifungal activities:
- Research Findings : Various studies have reported that oxadiazole derivatives possess broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria. The mechanism typically involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Other Therapeutic Applications
Beyond anticancer and antimicrobial effects, the compound may have potential applications in treating other conditions:
- Anti-inflammatory Activity : Some derivatives exhibit anti-inflammatory properties by modulating inflammatory pathways and reducing cytokine production.
- Antidiabetic Effects : Certain studies suggest that oxadiazole-containing compounds may enhance insulin sensitivity or inhibit glucose absorption .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The table below compares the target compound with structurally similar analogs from the literature:
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups: The 4-methylphenyl group (target compound) offers moderate lipophilicity, while the 4-methoxyphenyl () enhances solubility via hydrogen bonding .
- Steric Effects :
- Synthetic Flexibility :
Pharmacological and Physicochemical Properties
- Lipophilicity :
- Metabolic Stability :
- Crystallographic Data :
Q & A
Basic Question: What are the most efficient synthetic routes for preparing 1-(3,5-dimethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine?
Answer:
The synthesis involves two key steps: (1) constructing the 1,2,4-oxadiazole ring and (2) coupling it to the triazole core.
- Step 1: Oxadiazole Formation
The 1,2,4-oxadiazole ring is typically synthesized via cyclization of amidoximes with carboxylic acid derivatives. For example, 4-methylbenzamide oxime can react with activated esters (e.g., ethyl chlorooxalate) under reflux in ethanol, followed by dehydration with POCl₃ to yield 3-(4-methylphenyl)-1,2,4-oxadiazole . - Step 2: Triazole-Oxadiazole Coupling
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is used to link the oxadiazole to the triazole. A pre-synthesized alkyne-functionalized oxadiazole reacts with an azide derivative of 3,5-dimethylphenylamine under CuSO₄/NaAsc conditions in DMF at 60°C for 12 hours .
Key Optimization:- Purity of intermediates (HPLC monitoring).
- Catalyst loading (reduced to 5 mol% CuSO₄ to minimize side reactions).
Basic Question: What spectroscopic and crystallographic methods are critical for structural characterization?
Answer:
- Nuclear Magnetic Resonance (NMR):
- Single-Crystal X-Ray Diffraction (SCXRD):
- Infrared (IR) Spectroscopy:
Basic Question: How is the compound screened for preliminary biological activity?
Answer:
- Antimicrobial Assays:
- MIC (Minimum Inhibitory Concentration): Tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (CLSI guidelines). Controls include ciprofloxacin and DMSO blanks .
- Zone of Inhibition: Agar disc diffusion (20 µg/mL compound, 24-hour incubation).
- Cytotoxicity Screening:
Advanced Question: How do computational studies (e.g., DFT) elucidate electronic properties and reactivity?
Answer:
- Density Functional Theory (DFT):
- B3LYP/6-311G(d,p) calculations reveal HOMO-LUMO energy gaps (~4.2 eV), indicating moderate reactivity. The triazole amine acts as an electron donor, while the oxadiazole is electron-deficient .
- Molecular Electrostatic Potential (MEP):
Negative potentials localize on oxadiazole N–O groups, suggesting nucleophilic attack sites.
- Mulliken Charges:
Advanced Question: What role do intermolecular interactions play in crystal packing and stability?
Answer:
SCXRD reveals:
- Intermolecular Hydrogen Bonds:
- Thermodynamic Stability:
Advanced Question: How can structure-activity relationships (SAR) guide optimization for enhanced bioactivity?
Answer:
- Substituent Effects:
- Analog Synthesis:
Advanced Question: What advanced spectroscopic techniques resolve tautomeric or conformational ambiguities?
Answer:
- Dynamic NMR (DNMR):
- Solid-State NMR:
- Time-Resolved IR:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
